molecular formula C15H19F2NO4 B13983051 Boc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

Boc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

Cat. No.: B13983051
M. Wt: 315.31 g/mol
InChI Key: HMYBZEUDZWSNCA-SNVBAGLBSA-N
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Description

Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine functionality and a 3,5-difluorobenzyl substituent at the β-position. The compound’s R-configuration at the α-carbon ensures stereochemical specificity, making it valuable in peptide synthesis and medicinal chemistry for designing enzyme inhibitors or receptor-targeted therapeutics . The 3,5-difluorobenzyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogs, while the Boc group provides acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting sensitive functional groups .

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

(2R)-2-[(3,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)4-9-5-11(16)7-12(17)6-9/h5-7,10H,4,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1

InChI Key

HMYBZEUDZWSNCA-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC(=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

Common Synthetic Routes and Reaction Conditions

Starting Materials and Key Reagents
Typical Multi-Step Synthesis
  • Preparation of 3,5-difluorobenzyl bromide : Often synthesized by bromination of 3,5-difluorotoluene under controlled conditions.

  • Nucleophilic substitution reaction : The amino acid or its protected derivative is reacted with 3,5-difluorobenzyl bromide to introduce the benzyl substituent at the 2-position of the propanoic acid backbone. This step typically uses organic solvents such as ether and may involve bases to deprotonate the amino acid.

  • Boc protection of the amino group : The amino group is protected by reaction with Boc anhydride under mild basic conditions, usually in dichloromethane or THF, to yield the Boc-protected amino acid.

  • Purification : The product is purified by preparative high-performance liquid chromatography (HPLC) or crystallization to achieve high purity and enantiomeric excess.

Reaction Conditions Summary Table
Step Reaction Type Reagents/Conditions Temperature Time Notes
1 Bromination 3,5-Difluorotoluene, N-bromosuccinimide 0–25 °C 2–4 hours Controlled to avoid overbromination
2 Nucleophilic substitution Amino acid derivative, 3,5-difluorobenzyl bromide, base (NaOH) 0–25 °C 12–24 hours Inert atmosphere recommended
3 Boc protection Boc anhydride, base (triethylamine) 0–25 °C 2–6 hours Mild conditions to preserve stereochemistry
4 Purification Preparative HPLC or crystallization Ambient Variable Ensures high purity and stereochemical integrity

Industrial Scale-Up Considerations

Industrial production of this compound generally adapts the laboratory synthesis with emphasis on:

Chemical Reaction Analysis

Common Reagents and Their Roles

Reagent Role Typical Conditions
3,5-Difluorobenzyl bromide Electrophilic benzyl substituent source Room temperature, inert atmosphere
Boc anhydride Amino group protecting agent Mild base, room temperature
Sodium hydroxide Base for deprotonation and substitution Aqueous or organic solvent
Triphenylphosphine, carbon tetrabromide Facilitates halogenation or substitution Organic solvent, controlled temperature

Research Data and Comparative Analysis

Molecular and Physical Data

Parameter Value
Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
IUPAC Name (2R)-2-[(3,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Stereochemistry (R)-enantiomer

Comparison with Related Compounds

Compound Name Key Structural Differences Implications
Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid (S)-configuration instead of (R) Different stereochemistry affects bioactivity and synthesis routes
(R)-3-amino-2-(hydroxymethyl)propanoic acid (unsubstituted) Lacks 3,5-difluorobenzyl group and Boc protection Less lipophilic, different reactivity
Boc-(R)-3-amino-2-benzylpropanoic acid No fluorine substituents on benzyl group Different electronic effects, metabolic stability

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzyl derivatives.

Scientific Research Applications

Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the 3,5-difluorobenzyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Protecting Groups

  • (R)-2-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid (): This analog replaces the Boc group with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. While both compounds share the 3,5-difluorophenyl substituent, the Fmoc group is base-labile (cleaved by piperidine), contrasting with Boc’s acid sensitivity. Fmoc is preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies, whereas Boc is advantageous in solution-phase synthesis requiring acid-stable intermediates .
  • Fmoc-SR-Dab(3-Aloc)-OH ():
    This compound employs Fmoc and allyloxycarbonyl (Alloc) dual protection. Unlike Boc, Alloc is removed via palladium-catalyzed deprotection, offering compatibility with acid- or base-sensitive substrates. The molecular weight (424.45 g/mol) and branched structure differ significantly from the linear Boc-protected target compound, impacting solubility and synthetic utility .

Halogenation Patterns and Substituent Effects

  • Boc-amine (R)-R13 ():
    Features 2-chlorophenyl and 2-fluorophenyl substituents. The ortho-halogen placement induces steric hindrance and alters electronic effects compared to the para-difluoro configuration in the target compound. Such differences may influence binding affinity in kinase inhibitors or protease substrates .

  • (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid (): Substitutes the benzyl group with a 6-fluoroindole moiety. ~3.5 for the target compound). The S-configuration further differentiates biological activity, as stereochemistry critically affects target engagement .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Protecting Group Substituent Key Applications
Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid (hypothetical) ~325.3 Boc 3,5-difluorobenzyl Peptide synthesis, enzyme inhibitors
(R)-2-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid 415.4 Fmoc 3,5-difluorophenyl SPPS, glycopeptide design
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid 338.3 Boc 6-fluoroindol-3-yl Neurokinin receptor ligands
Boc-amine (R)-R13 (from ) 347.8 Boc 2-chlorophenyl/2-fluorophenyl Intermediate in heterocyclic synthesis

Research Findings and Functional Implications

  • Protecting Group Stability:
    Boc deprotection (e.g., using TFA/DCM/water in ) is faster than Fmoc cleavage, but Fmoc offers compatibility with acid-sensitive substrates .
  • Halogen Effects: The 3,5-difluorobenzyl group in the target compound improves metabolic stability by resisting cytochrome P450 oxidation compared to mono-halogenated analogs .
  • Stereochemical Impact: The R-configuration in the target compound may enhance binding to chiral active sites (e.g., proteases) compared to S-isomers, as seen in ’s indole derivative .

Biological Activity

Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amino group, and a 3,5-difluorobenzyl substituent that enhances lipophilicity and bioavailability. The presence of fluorine atoms is significant as they can improve the binding affinity to biological targets compared to non-fluorinated analogs.

Biological Activity

1. Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor for specific enzymes. Its difluorobenzyl moiety allows for increased interaction with enzyme active sites, potentially leading to enhanced inhibitory effects. Studies have shown that similar compounds exhibit neuroprotective properties by modulating enzyme activity related to neurodegenerative diseases.

2. Receptor Binding:
The compound's affinity for various receptors has been investigated using techniques like surface plasmon resonance and fluorescence spectroscopy. These studies reveal that this compound can selectively bind to certain receptors involved in neurotransmitter release and regulation, indicating its potential role in treating neurological disorders .

3. Pharmacological Applications:
Due to its structural characteristics, this compound is being explored for its potential in drug development, particularly in creating novel therapeutic agents targeting cancer and other diseases. Its ability to modify the activity of existing drugs makes it a valuable candidate for further research .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of the Amino Group: The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.
  • Formation of the Difluorobenzyl Substituent: The difluorobenzyl moiety is introduced through nucleophilic substitution or coupling reactions.
  • Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Case Studies

Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved cognitive function compared to control groups. This suggests potential therapeutic benefits in treating conditions like Alzheimer's disease .

Case Study 2: Antitumor Activity
In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and disruption of cell cycle progression, highlighting its potential as an anticancer agent.

Research Findings Summary Table

Study Focus Findings
Study 1NeuroprotectionReduced neuronal death; improved cognitive function in rats
Study 2Antitumor activityInduced apoptosis; disrupted cell cycle in cancer cells

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